Methyl 4-methylcinnamate
CAS No.: 20754-20-5
Cat. No.: VC12000768
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20754-20-5 |
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Molecular Formula | C11H12O2 |
Molecular Weight | 176.21 g/mol |
IUPAC Name | methyl (E)-3-(4-methylphenyl)prop-2-enoate |
Standard InChI | InChI=1S/C11H12O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-8H,1-2H3/b8-7+ |
Standard InChI Key | WLJBRXRCJNSDHT-BQYQJAHWSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)/C=C/C(=O)OC |
SMILES | CC1=CC=C(C=C1)C=CC(=O)OC |
Canonical SMILES | CC1=CC=C(C=C1)C=CC(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Methyl 4-methylcinnamate, systematically named methyl (2E)-3-(4-methylphenyl)propenoate, belongs to the class of alkyl cinnamates. Its structure features a conjugated system comprising a phenyl ring with a methyl group at the para position and an α,β-unsaturated ester moiety (Figure 1). This conjugation contributes to its UV absorption properties and chemical reactivity .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 176.21 g/mol |
Density | 1.057 g/cm³ |
Melting Point | 60–61°C |
Boiling Point | 273°C |
Flash Point | 152°C |
Appearance | Solid |
Storage Conditions | Sealed, dry, room temperature |
The compound’s crystalline solid state at room temperature and moderate melting point suggest stability under standard conditions, while its boiling point indicates suitability for high-temperature synthetic processes .
Synthesis Methods and Optimization
Palladium-Catalyzed Heck Reaction
A prominent synthesis route involves the Heck reaction, utilizing palladium(II) chloride () as a catalyst and polyethylene glycol (PEG-800) as a phase-transfer agent. This method achieves a yield of 73.1% under optimized conditions :
Procedure:
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Reactor Setup: A 100 mL four-necked flask equipped with a reflux condenser, thermometer, and dropping funnel.
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Catalyst System: (0.15 mmol), (37.5 mmol), PEG-800 (5 mmol), and DMF (10 mL) are combined under nitrogen atmosphere.
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Reaction Conditions: Heated to 70°C, cooled to room temperature, then iodobenzene (15 mmol) and methyl methacrylate (30 mmol) are added. The mixture is heated to 120°C for 6 hours.
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Workup: Post-reaction filtration, ether extraction, and rotary evaporation yield the purified product.
Advantages:
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High selectivity due to PEG’s phase-transfer capabilities.
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Simplified product isolation compared to traditional methods.
Comparative Analysis of Catalytic Systems
Alternative methods employ electro-organic approaches or heterogeneous catalysts, but the Pd/PEG system remains superior in yield and scalability for laboratory-scale synthesis.
Spectroscopic and Photochemical Behavior
UV Absorption and Photostability
Methyl 4-methylcinnamate’s conjugated π-system enables strong UV absorption in the 280–320 nm range, akin to its methoxy-substituted analogue, methyl 4-methoxycinnamate . Time-resolved photoelectron spectroscopy (TR-PES) studies on methyl cinnamate derivatives reveal rapid excited-state dynamics:
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1¹ππ State Lifetime*: ~4.5 ps, followed by intersystem crossing to the 1¹nπ* state.
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Isomerization Pathway: Trans to cis photoisomerization occurs in both gas and solution phases, critical for UV-filter applications .
Structural Characterization Techniques
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NMR Spectroscopy: NMR confirms the trans configuration via coupling constants () between α- and β-vinylic protons.
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IR Spectroscopy: Peaks at 1710 cm⁻¹ (ester C=O) and 1630 cm⁻¹ (conjugated C=C) validate functional groups .
Biological Activity | Methyl 4-Methylcinnamate (Predicted) | Methyl 4-Methoxycinnamate (Observed) |
---|---|---|
Antifungal (MIC) | Not tested | 250 μg/mL (C. albicans) |
Antioxidant (IC₅₀) | ~150 μM (DPPH assay) | 120 μM (DPPH assay) |
Anti-inflammatory (IL-6) | Potential | 40% inhibition at 100 μM |
Industrial and Environmental Considerations
Scalability and Green Chemistry
The Pd/PEG catalytic system aligns with green chemistry principles by minimizing solvent waste (DMF recovery ≥85%) and avoiding toxic ligands. Life-cycle assessments suggest a 30% reduction in carbon footprint compared to traditional Suzuki-Miyaura couplings .
Future Research Directions
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Photostability Enhancement: Coating with silica nanoparticles to reduce photodegradation.
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Synergistic Formulations: Combining with zinc oxide for broad-spectrum UV protection.
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Drug Delivery Systems: Microencapsulation for sustained release in topical applications.
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